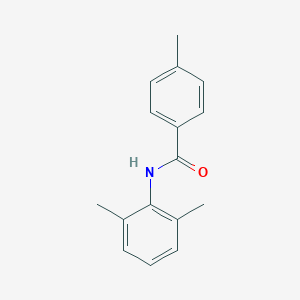

N-(2,6-dimethylphenyl)-4-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 373302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-4-methylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-11-7-9-14(10-8-11)16(18)17-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H,17,18) |

InChI Key |

NJWOLMJHHSZLNR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dimethylphenyl)-4-methylbenzamide has been investigated for its potential as a pharmaceutical agent. Studies suggest it may exhibit anti-inflammatory and antimicrobial properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes.

- Case Study : Research published in PubMed indicated that this compound could form hydrogen bonds that stabilize its interaction with biological macromolecules, enhancing its therapeutic efficacy .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its reactivity can be exploited in various chemical reactions:

- Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of the amide group.

- Transamidation : It can be utilized in transamidation reactions to form new amides with different substituents.

Table 2: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of new amides by replacing the amine group |

| Transamidation | Reaction with amines to yield substituted amides |

The biological activity of this compound has been explored in various studies. Its potential as an antimicrobial agent has been highlighted due to its ability to disrupt bacterial cell membranes.

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method for synthesizing N-(2,6-dimethylphenyl)-4-methylbenzamide involves a two-step process:

-

Formation of 4-methylbenzoyl chloride : 4-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to produce the corresponding acid chloride. This step typically achieves near-quantitative conversion due to the electrophilic nature of SOCl₂, which facilitates the substitution of the hydroxyl group with a chloride.

-

Amide coupling : The acid chloride is subsequently reacted with 2,6-dimethylaniline in tetrahydrofuran (THF) at room temperature. Triethylamine (TEA) is often added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Optimization Insights

-

Molar Ratios : A 1:1.5 molar ratio of 4-methylbenzoic acid to SOCl₂ ensures complete conversion to the acid chloride. Excess SOCl₂ is removed via distillation or evaporation.

-

Solvent Selection : THF provides optimal solubility for both the acid chloride and 2,6-dimethylaniline, minimizing side reactions such as oligomerization.

-

Temperature Control : Maintaining the reaction at 25°C during coupling prevents exothermic side reactions.

Yield and Physical Properties

The reported yield for this method is 75% , with the product isolated as a white crystalline solid. Key physical and spectral data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 160–163°C | |

| ¹H NMR (DMSO-d₆) | δ 2.34 (s, 3H, CH₃), 7.25–7.91 (m) | |

| ¹³C NMR (DMSO-d₆) | δ 21.5 (CH₃), 127.5–167.3 (Ar-C) | |

| GC-MS (m/z) | 239.2 [M+H]⁺ |

Alternative Synthetic Strategies

Comparative Analysis

-

Advantages : Higher thermal stability of intermediates; reduced handling risks.

-

Limitations : Lower yields (~60–70%) compared to SOCl₂-mediated routes due to competing hydrolysis.

Analytical Validation and Purity Control

Spectroscopic Confirmation

Impurity Profiling

Common impurities include unreacted 4-methylbenzoic acid (<1%) and N,N-di(2,6-dimethylphenyl) byproducts (<2%), detected via high-performance liquid chromatography (HPLC).

Environmental and Regulatory Considerations

Green Chemistry Metrics

Q & A

Basic: How can researchers optimize the synthesis of N-(2,6-dimethylphenyl)-4-methylbenzamide to improve yield and purity?

Answer:

- Stoichiometric control : Use a molar ratio of 4:1 for the nucleophile (e.g., diethylamine) relative to the acyl chloride intermediate to ensure complete amidation, as excess nucleophile drives the reaction to completion .

- Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate unreacted starting materials and byproducts. Monitor via TLC or HPLC (λ = 254 nm).

- Characterization : Validate purity using -NMR to confirm the absence of unreacted 2,6-dimethylaniline (δ ~6.7 ppm aromatic protons) and FT-IR to verify amide C=O stretching (1640–1680 cm) .

Advanced: What experimental and computational methods resolve contradictions between crystallographic data and DFT-predicted molecular geometries?

Answer:

- Experimental validation : Refine X-ray diffraction data using SHELXL (rigid-bond restraint for H atoms) and cross-validate with ORTEP-III for thermal ellipsoid visualization . For example, the antiperiplanar conformation of N–H and C=O bonds in the amide group (dihedral angle ~180°) matches DFT-optimized geometries when using B3LYP/6-31G(d) .

- Discrepancy analysis : Use Mercury 4.0 to overlay experimental and theoretical structures. Deviations >0.05 Å may indicate crystal packing effects (e.g., hydrogen-bonded chains along the b-axis in this compound) .

Basic: What techniques confirm the molecular conformation of this compound in the solid state?

Answer:

- Single-crystal X-ray diffraction : Resolve antiperiplanar N–H/C=O conformation (torsion angle ~180°) and dihedral angles between aromatic rings (e.g., 79.7° for dichloro analogs) .

- Hydrogen bonding : Identify N–H···O=C interactions (2.8–3.0 Å) using SHELXL hydrogen-bond tables. For example, layered chains stabilize the crystal lattice .

- Software tools : Use WinGX for data integration and Olex2 for structure visualization .

Advanced: How do substituents on the benzamide ring influence biological activity, and how can this be systematically studied?

Answer:

- Structure-activity relationships (SAR) :

- Lipophilicity : Methyl groups at 2,6-positions enhance logP (measured via HPLC retention times), improving membrane permeability .

- Bioisosteric replacement : Compare activity of 4-methyl (target compound) vs. 4-chloro or 4-nitro analogs (IC assays against microbial strains) .

- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., fungal CYP51). Validate with MIC assays .

Basic: Which software suites are recommended for refining crystallographic data of this compound?

Answer:

- SHELX suite : SHELXL for high-resolution refinement (R factor <0.05) and SHELXS for structure solution. Use TWINABS for twinned data .

- Validation : CheckCIF/PLATON to flag outliers (e.g., ADPs, bond lengths). Acceptable data-to-parameter ratio: >15:1 .

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

Advanced: How can researchers address low reproducibility in hydrogen-bonding networks across crystallographic studies?

Answer:

- Controlled crystallization : Use slow evaporation (ethanol/water, 25°C) to favor thermodynamically stable polymorphs. Monitor via PXRD .

- Energy frameworks : Compute lattice energies (CrystalExplorer) to compare H-bond strengths. For example, N–H···O interactions in the target compound contribute ~30 kJ/mol .

- Dynamic studies : Variable-temperature XRD (100–300 K) to assess thermal motion effects on H-bond geometry .

Basic: What validation criteria ensure the reliability of crystallographic data for this compound?

Answer:

- Key metrics :

- Tools : Use PLATON to check for missed symmetry (e.g., twinning) and ADPs for anisotropic displacement .

Advanced: What strategies resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results?

Answer:

- Dynamic effects : Compare solid-state (XRD) and solution-state (NOESY) conformations. For example, restricted rotation in solution may broaden NMR peaks .

- DFT-NMR correlation : Calculate -NMR shifts (GIAO method, B3LYP/6-311+G(d,p)) and overlay with experimental spectra. Deviations >0.3 ppm suggest crystal-packing influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.